molecular formula C18H15BrN2O2S2 B2431489 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine CAS No. 338967-63-8

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine

Cat. No.: B2431489
CAS No.: 338967-63-8
M. Wt: 435.35
InChI Key: DSUXECWRCITLSZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, a methylsulfonylmethyl group, and a phenyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylthiol.

    Addition of the Methylsulfonylmethyl Group: This step involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Phenyl-substituted derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)thiazole: Similar structure but contains a thiazole ring instead of a pyrimidine ring.

    6-(Methylsulfonylmethyl)-2-phenylpyrimidine: Lacks the bromophenyl group.

    4-Phenylpyrimidine: Lacks both the bromophenyl and methylsulfonylmethyl groups.

Uniqueness

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S2/c1-25(22,23)12-15-11-17(24-16-9-7-14(19)8-10-16)21-18(20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUXECWRCITLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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